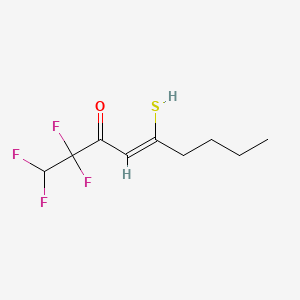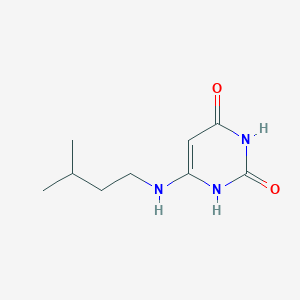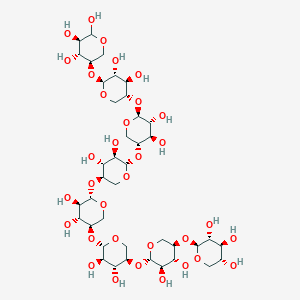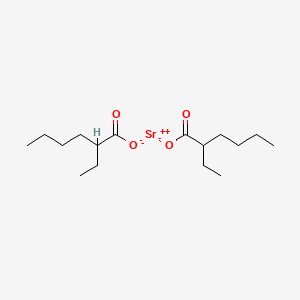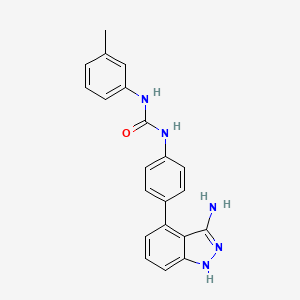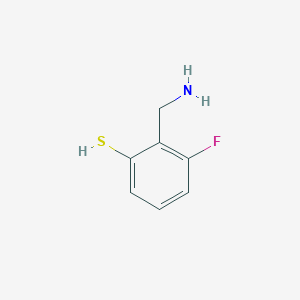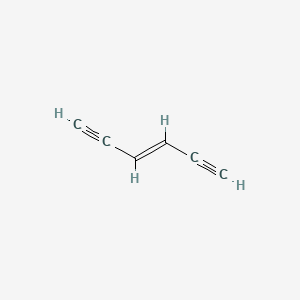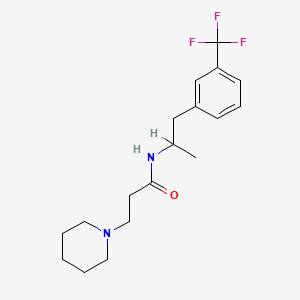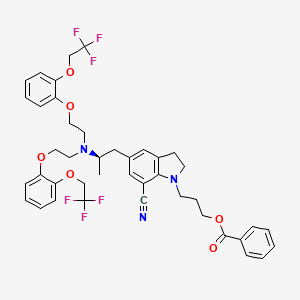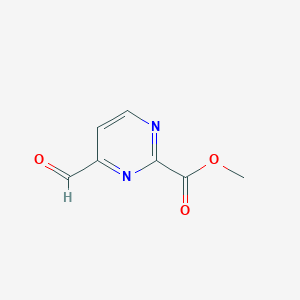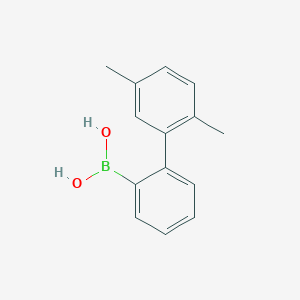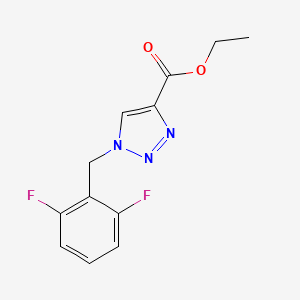
Benzene, 1-fluoro-4-(2-cyanoethenyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) is an organic compound characterized by the presence of a nitrile group and a fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a dehydration step to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium amide or thiourea under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorinated phenyl ring enhances the compound’s binding affinity and selectivity for its targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (2Z)-
- 2-Propenenitrile, 3-(4-bromophenyl)-, (2Z)-
- 2-Propenenitrile, 3-(4-methylphenyl)-, (2Z)-
Uniqueness
2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) stands out due to the presence of the fluorine atom on the phenyl ring, which imparts unique electronic and steric properties. This fluorinated derivative often exhibits enhanced stability, binding affinity, and selectivity compared to its non-fluorinated counterparts, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H6FN |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(Z)-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1- |
InChI Key |
WVWTVBZOOBKCKI-UPHRSURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C#N)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


